BenchChemオンラインストアへようこそ!

methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate (CAS 1322879-81-1) is a fluorinated nitrobenzoate ester featuring a 1,2,4-triazole moiety. Its principal established role is as a key synthetic intermediate (designated Intermediate IV) in the published multi-step synthesis of talazoparib (BMN 673), an FDA-approved PARP1/2 inhibitor indicated for BRCA-mutated breast cancer.

Molecular Formula C13H11FN4O5
Molecular Weight 322.25 g/mol
CAS No. 1322879-81-1
Cat. No. B1463852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate
CAS1322879-81-1
Molecular FormulaC13H11FN4O5
Molecular Weight322.25 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)OC
InChIInChI=1S/C13H11FN4O5/c1-17-11(15-6-16-17)5-10(19)12-8(13(20)23-2)3-7(14)4-9(12)18(21)22/h3-4,6H,5H2,1-2H3
InChIKeyNIYWPALNWVTHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Methyl 5-Fluoro-2-(2-(1-Methyl-1H-1,2,4-Triazol-5-yl)Acetyl)-3-Nitrobenzoate (CAS 1322879-81-1): A Critical Talazoparib Intermediate


Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate (CAS 1322879-81-1) is a fluorinated nitrobenzoate ester featuring a 1,2,4-triazole moiety. Its principal established role is as a key synthetic intermediate (designated Intermediate IV) in the published multi-step synthesis of talazoparib (BMN 673), an FDA-approved PARP1/2 inhibitor indicated for BRCA-mutated breast cancer [1]. The compound has also been described in vendor literature as a cell-permeable cathepsin B inhibitor, though primary assay data indicates weak or negligible inhibition [2]. It is commercially available as the free base (MW 322.25 g/mol) and as the hydrochloride salt (CAS 1322616-35-2, MW 358.71 g/mol), with typical purities ranging from 95% to 98% depending on the supplier .

Why Generic Substitution of Methyl 5-Fluoro-2-(2-(1-Methyl-1H-1,2,4-Triazol-5-yl)Acetyl)-3-Nitrobenzoate Is Not Advisable for Talazoparib Synthesis


In the convergent synthesis of talazoparib, Intermediate IV (methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate) is not interchangeable with its direct precursor (Intermediate III, the (Z)-alkene benzofuranone) or its downstream derivative (Intermediate VI, the acryloyl ester). The transition from III to IV involves a critical ring-opening methanolysis that installs the methyl ester and generates the ketone nucleophile required for the subsequent condensation with 4-fluorobenzaldehyde [1]. Using an alternative intermediate, such as the hydrochloride salt or a different ester analog, would alter the reactivity profile, necessitate re-optimization of reaction conditions, and risk introducing process-related impurities that propagate through to the final active pharmaceutical ingredient (API). Purity variations across suppliers (95% vs. 98%) further compound this risk, as residual starting materials or side products from the preceding aldol-type coupling may inhibit downstream catalytic steps .

Quantitative Differentiation Guide: Methyl 5-Fluoro-2-(2-(1-Methyl-1H-1,2,4-Triazol-5-yl)Acetyl)-3-Nitrobenzoate vs. Closest Analogs


Purity Tier Comparison: 95% vs. 98% Grades and Their Impact on Downstream API Synthesis

Commercially available batches of methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate are offered at two distinct purity tiers: 95% (e.g., Chemshuttle, Chemenu) and 98% (e.g., Leyan, MolCore, Labgle) . For a multi-step synthesis proceeding to a final API, the 3% purity gap represents a meaningful difference in total impurity burden, particularly when considering that impurities in early intermediates can undergo chemical transformation and become more difficult to remove in later stages. A 95% purity starting material carries up to 5% unidentified impurities, whereas a 98% grade reduces this burden by 60% (from 5% to 2%).

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

Free Base vs. Hydrochloride Salt: Molecular Weight and Handling Properties

The target compound exists in two commercially available forms: the free base (CAS 1322879-81-1, MW 322.25 g/mol) and the hydrochloride salt (CAS 1322616-35-2, MW 358.71 g/mol) [1]. The hydrochloride salt has a molecular weight 11.3% higher than the free base, meaning that 1 gram of the hydrochloride salt contains only 0.898 grams of the free base equivalent on a molar basis. For stoichiometric calculations in subsequent reaction steps, this distinction is critical: a reaction requiring 1.55 mmol of the compound (as used in the radiosynthesis of [18F]talazoparib) would require 0.500 g of the free base but 0.556 g of the hydrochloride salt [2].

Process Chemistry Intermediate Sourcing Salt Selection

Cathepsin B Inhibition: Resolving Conflicting Activity Claims vs. Primary Assay Data

Some vendor descriptions characterize methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate as a cell-permeable cathepsin B inhibitor with reported Ki values in the range of 0.02–1 µM . However, primary screening data deposited in BindingDB reports an IC50 of 6,600 nM (6.6 µM) for cathepsin B inhibition, and an independent assay record (ALA661076) explicitly classifies the compound as 'NI = No Inhibition' under standard assay conditions . This discrepancy—spanning at least one order of magnitude—indicates that the compound is, at best, a very weak cathepsin B inhibitor and should not be relied upon as a validated tool compound for this target without confirmatory in-house testing.

Biochemical Pharmacology Protease Inhibition Tool Compound Validation

Validated Starting Material for [18F]Talazoparib Radiosynthesis: Documented Experimental Protocol

A peer-reviewed radiosynthesis protocol explicitly employs methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate as the starting material (0.5 g, 1.55 mmol) for the multi-step preparation of [18F]talazoparib, achieving a radiochemical and chiral purity of 98% and a molar activity of 28 GBq/µmol in the final product [1]. This published protocol provides a validated experimental framework that is not available for alternative intermediates such as the (Z)-alkene precursor (Intermediate III) or the acryloyl derivative (Intermediate VI), both of which would require de novo method development for the same application.

Radiochemistry PET Imaging PARP Inhibitor

Structural and Reactivity Differentiation from the (Z)-Alkene Precursor Intermediate III

The target compound (Intermediate IV) differs fundamentally from its immediate precursor, Intermediate III ((Z)-6-fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one), in both structure and synthetic utility. Intermediate III contains a cyclic benzofuranone with an exocyclic (Z)-alkene, whereas Intermediate IV is an acyclic methyl ester bearing a free ketone at the acetyl position [1]. This structural difference is functionally critical: the ring-opened methyl ester of IV provides the conformational flexibility and the reactive ketone necessary for the L-proline-catalyzed condensation with 4-fluorobenzaldehyde to form the (E)-propene derivative (Intermediate VI). Attempting this key C–C bond-forming step directly from Intermediate III would require a fundamentally different reaction manifold and has not been demonstrated in the published literature.

Organic Synthesis Intermediate Reactivity Synthetic Route Design

Optimal Application Scenarios for Methyl 5-Fluoro-2-(2-(1-Methyl-1H-1,2,4-Triazol-5-yl)Acetyl)-3-Nitrobenzoate Based on Quantitative Evidence


Kilogram-Scale Talazoparib API Manufacturing Under GMP Conditions

For contract manufacturing organizations (CMOs) and pharmaceutical companies scaling up talazoparib production, the 98% purity grade of this intermediate is the preferred procurement specification. The 60% reduction in impurity burden relative to the 95% grade directly translates to lower purification costs in downstream steps and reduced risk of out-of-specification API batches [1]. Procurement of the free base (rather than the hydrochloride salt) ensures correct molar accounting, as the published talazoparib synthetic route is stoichiometrically defined for the free base form [2].

Radiochemistry Laboratories Developing PARP-Targeted PET Tracers

Laboratories engaged in the radiosynthesis of [18F]talazoparib for preclinical or clinical PET imaging should procure this intermediate as the free base in quantities aligned with the published protocol (0.5 g scale per radiosynthesis batch). The validated protocol provides a defined experimental starting point, eliminating the need for de novo method development that would be required with alternative intermediates, and the documented molar activity of 28 GBq/µmol provides a benchmark for quality control [1].

Medicinal Chemistry Programs Exploring Talazoparib Analogs

Drug discovery teams synthesizing structural analogs of talazoparib can leverage the acetyl ketone and methyl ester functional groups of this intermediate for diversification. The free ketone enables condensation with a variety of aromatic aldehydes beyond 4-fluorobenzaldehyde, while the 5-fluoro-3-nitrobenzoate scaffold provides a handle for subsequent reductive cyclization chemistry. The structural comparison with Intermediate III confirms that this intermediate—not its cyclic precursor—is the correct branching point for analog generation [1].

Cathepsin B Tool Compound Procurement – Not Recommended

Based on the conflicting and predominantly negative primary assay data (IC50 = 6,600 nM; classified as 'No Inhibition' in a standard binding assay), procurement of this compound specifically for cathepsin B inhibition studies is not supported by the available evidence [1][2]. Researchers requiring a validated cathepsin B inhibitor should consider alternative triazole-based inhibitors with confirmed sub-micromolar potency, rather than relying on vendor descriptions that are inconsistent with primary screening data.

Quote Request

Request a Quote for methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.